molecular formula C17H19N3O4 B2925502 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852132-25-3

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2925502
CAS No.: 852132-25-3
M. Wt: 329.356
InChI Key: VTZCSWYSRCICMB-UHFFFAOYSA-N
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Description

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring. The compound incorporates two distinct substituents:

  • 5-Methyl-1,2-oxazol-3-yl group: A heterocyclic moiety known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • (2-Oxopyrrolidin-1-yl)methyl group: A pyrrolidinone-derived substituent, which may influence solubility and pharmacokinetic properties due to its polar amide functionality .

Below, we compare its structural and functional attributes with analogous benzamide derivatives.

Properties

IUPAC Name

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-9-15(18-24-12)20(11-19-8-4-7-16(19)21)17(22)13-5-3-6-14(10-13)23-2/h3,5-6,9-10H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCSWYSRCICMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzamide core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Similarities and Variations

Core Benzamide Structure

All compounds discussed share a benzamide backbone but differ in substituents, which critically modulate their biological activity and physicochemical properties.

Key Substituents and Heterocyclic Moieties
Compound Name / Identifier Substituents / Key Features Biological Activity / Synthesis Notes Reference
Target Compound 3-methoxy, 5-methyl-1,2-oxazol-3-yl, (2-oxopyrrolidin-1-yl)methyl Not explicitly reported; structural analysis suggests potential kinase or protease inhibition based on substituents. N/A
Compound 13 (Ponatinib derivative) 5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl, purine-ethynyl High potency in enzymatic assays (IC50 values in nM range for ABL1 kinase inhibition) .
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) Sulfonamide linker, 5-methyl-1,2-oxazol-3-yl Synthesized via microwave irradiation (89% yield); targets EGFR tyrosine kinase .
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide Dual sulfonamide and benzamide groups, quinoline moiety Potential dual-targeting activity; no explicit activity data provided .
3-cyclohexyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide Propanamide core, cyclohexyl group Demonstrates how non-benzamide cores retain heterocyclic binding motifs .

Functional Group Impact on Activity

5-Methyl-1,2-Oxazol-3-yl Group
  • Role : Enhances metabolic stability and facilitates hydrogen bonding in receptor interactions.
  • Example : In Compound 13 , this group contributes to ABL1 kinase inhibition potency, with IC50 values <10 nM .
Pyrrolidinone and Related Groups
  • The (2-oxopyrrolidin-1-yl)methyl group in the target compound contrasts with the 1,1-dioxothiolan-3-yl group in Compound31 (), which improves solubility but may reduce membrane permeability due to increased polarity .
Sulfonamide vs. Benzamide Linkers
  • Sulfonamide derivatives (e.g., 1b ) exhibit strong EGFR binding (docking energy: −9.2 kcal/mol) , whereas benzamides like the target compound may prioritize alternative targets (e.g., proteases or GPCRs) due to reduced hydrogen-bonding capacity.

Pharmacological and Physicochemical Properties

  • LogP and Solubility: The pyrrolidinone group in the target compound likely reduces logP compared to lipophilic analogs (e.g., Compound 13, cLogP = 3.2) , improving aqueous solubility.
  • Bioavailability : Sulfonamide derivatives (e.g., 1b ) show enhanced cellular uptake due to sulfonyl groups, whereas benzamides may require prodrug strategies for optimal delivery.

Biological Activity

3-Methoxy-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial properties and interaction with specific molecular targets.

The molecular formula of this compound is C15H17N3O4C_{15}H_{17}N_{3}O_{4} with a molecular weight of 303.31 g/mol. Its structure features a methoxy group, an oxazole ring, and a benzamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the formation of the oxazole ring through cyclization and subsequent amidation reactions. The synthesis can be optimized for yield and purity using various reagents and conditions.

Antimicrobial Activity

Recent studies have indicated that derivatives of the oxazole-containing benzamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

The biological activity is believed to stem from its ability to interact with specific enzymes or receptors involved in critical biological pathways. For example, molecular docking studies suggest that it binds effectively to DNA gyrase and MurD, which are essential for bacterial DNA replication and cell wall synthesis. The compound forms multiple hydrogen bonds with key residues in these proteins, enhancing its inhibitory effects against bacterial growth .

Study on Antifungal Activity

A study evaluated the antifungal properties of related compounds against Candida species and other fungi. The results indicated that certain derivatives exhibited selective action against Gram-positive microorganisms and moderate activity against some Gram-negative strains. The most active compounds demonstrated significant growth inhibition zones compared to controls .

Toxicity Assessment

In addition to antimicrobial efficacy, toxicity studies conducted on zebrafish embryos revealed that some derivatives exhibited acceptable safety profiles, suggesting potential for therapeutic applications without significant adverse effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology : A common approach involves acid chloride intermediates. For example, 3-formylbenzoic acid derivatives can be treated with oxalyl chloride and catalytic DMF to form acyl chlorides, followed by coupling with hydroxylamine derivatives in biphasic (EtOAc/H₂O) systems using K₂CO₃ as a base. Yields of 66–82% are achievable under optimized conditions (0°C, 4 h stirring) .
  • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Optimize stoichiometry (e.g., 2.5 equiv hydroxylamine) to minimize side products.

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ ~11.2 ppm). Assign oxazole and pyrrolidinone moieties via coupling constants .
  • X-ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) to determine bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
    • Validation : Cross-validate with IR (amide C=O stretch ~1650 cm⁻¹) and high-resolution mass spectrometry.

Q. How should initial bioactivity screening be designed for antibacterial potential?

  • Methodology :

  • Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Structural Analogs : Compare with oxadiazole/thiadiazole derivatives (e.g., 5-thioxo-4,5-dihydro-1,3,4-oxadiazole) known for PFOR enzyme inhibition .

Advanced Research Questions

Q. How can coupling reactions between oxazole and pyrrolidinone moieties be optimized to enhance regioselectivity?

  • Methodology :

  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Biphasic conditions (EtOAc/H₂O) improve nucleophilic attack efficiency .
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) to direct regioselective amide bond formation.
    • Data Analysis : Track regioselectivity via ¹H NMR integration of distinct proton environments (e.g., oxazole C₅-methyl at δ ~2.5 ppm) .

Q. How to resolve contradictions between computational and experimental crystallographic data?

  • Methodology :

  • Refinement : Use SHELXL for high-resolution data (R factor < 0.05). Apply Hirshfeld surface analysis to validate hydrogen bonds (e.g., C–H⋯F/O interactions) .
  • Discrepancy Sources : Check for twinning or disorder in the crystal lattice. Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental bond lengths .

Q. How to address discrepancies in bioactivity across studies (e.g., variable MIC values)?

  • Methodology :

  • Purity Controls : Ensure >95% purity via HPLC (C18 column, MeOH/H₂O gradient) and elemental analysis .
  • Assay Conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and incubation time (18–24 h).
    • Case Study : Bioactivity variation in oxazole derivatives may arise from differences in bacterial efflux pump expression .

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